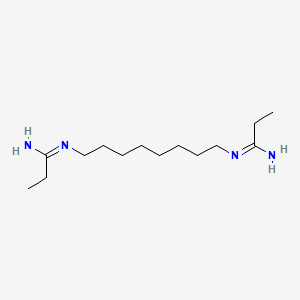
(1E,1'E)-N',N''-(Octane-1,8-diyl)dipropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide is an organic compound characterized by its unique structure, which includes an octane backbone with dipropanimidamide groups attached at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide typically involves the reaction of octane-1,8-diamine with propionitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the dipropanimidamide groups. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dipropanimidamide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1E,1’E)-N’,N’'-(Hexane-1,6-diyl)dipropanimidamide
- (1E,1’E)-N’,N’'-(Decane-1,10-diyl)dipropanimidamide
- (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)dipropanimidamide
Uniqueness
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide is unique due to its specific octane backbone length, which influences its chemical properties and reactivity. Compared to similar compounds with shorter or longer backbones, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
396077-51-3 |
|---|---|
Molecular Formula |
C14H30N4 |
Molecular Weight |
254.42 g/mol |
IUPAC Name |
N'-[8-(1-aminopropylideneamino)octyl]propanimidamide |
InChI |
InChI=1S/C14H30N4/c1-3-13(15)17-11-9-7-5-6-8-10-12-18-14(16)4-2/h3-12H2,1-2H3,(H2,15,17)(H2,16,18) |
InChI Key |
DYJVKSZZWNTNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCCCCCCCN=C(CC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


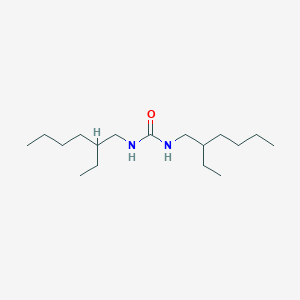
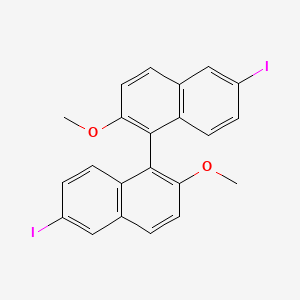
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
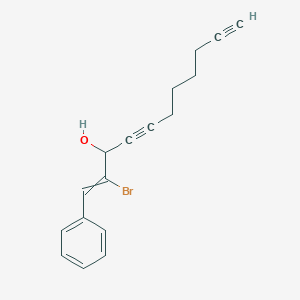
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
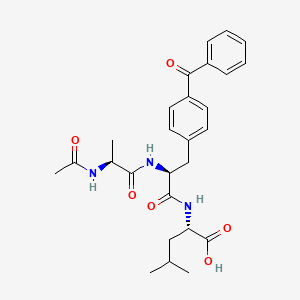


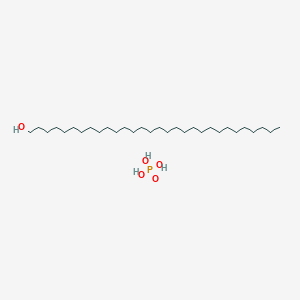
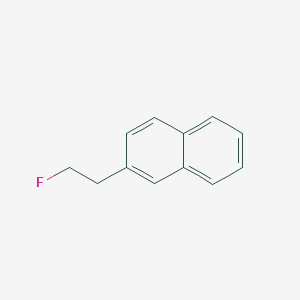
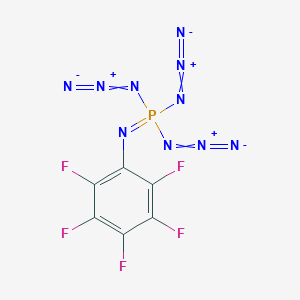
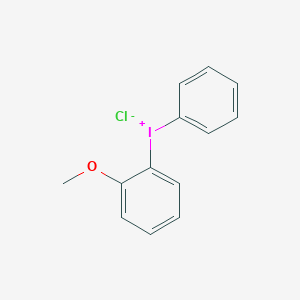
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
